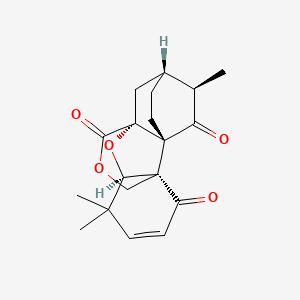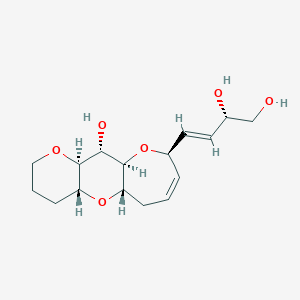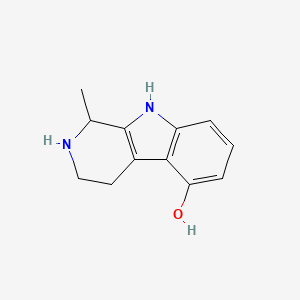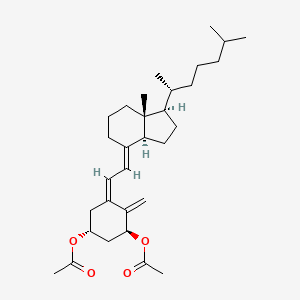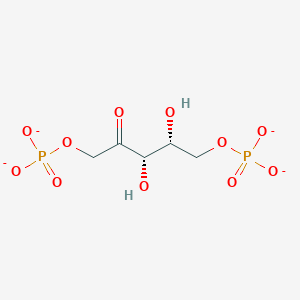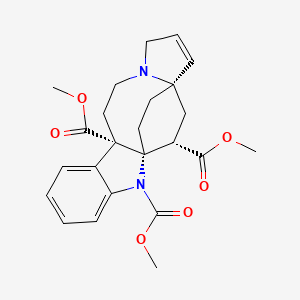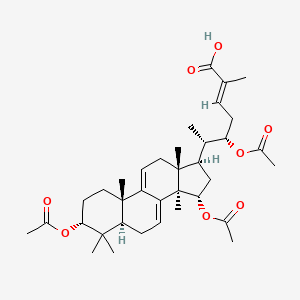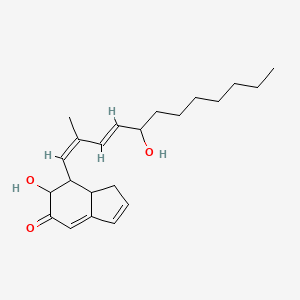
Penostatin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penostatin E is a natural product found in Penicillium with data available.
Scientific Research Applications
Enantioselective Synthesis
The first enantioselective total synthesis of Penostatin E was achieved, utilizing key reactions like Hosomi-Sakurai allylation and an intramolecular Pauson-Khand reaction. This process established a basic carbon framework for the molecule, crucial for its potential therapeutic applications. This synthesis provides a foundation for further exploration of Penostatin E's biological activities and potential drug development (Fujioka et al., 2014).
Protein Phosphatase 1B Inhibition
Penostatin derivatives, including Penostatin J, have been identified as novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Given PTP1B's role as a negative regulator of insulin receptor signaling, these inhibitors present a promising avenue for treating type II diabetes and related metabolic syndromes. This discovery positions Penostatin derivatives as potential therapeutic agents for these conditions (Chen et al., 2014).
Asymmetric Synthesis of Penostatins A and C
Asymmetric syntheses of Penostatins A and C have been reported, revealing their cytotoxic nature and selective inhibitory activity against PTP1B. The synthesis strategy included novel methods for synthesizing key intermediates and established the groundwork for further bioactivity studies of Penostatins. These findings are significant for the development of new therapeutic agents targeting PTP1B (Wang et al., 2020).
properties
Product Name |
Penostatin E |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
6-hydroxy-7-[(1Z,3E)-5-hydroxy-2-methyldodeca-1,3-dienyl]-1,6,7,7a-tetrahydroinden-5-one |
InChI |
InChI=1S/C22H32O3/c1-3-4-5-6-7-10-18(23)13-12-16(2)14-20-19-11-8-9-17(19)15-21(24)22(20)25/h8-9,12-15,18-20,22-23,25H,3-7,10-11H2,1-2H3/b13-12+,16-14- |
InChI Key |
COBSXLQCUDCOES-LIACPWMRSA-N |
Isomeric SMILES |
CCCCCCCC(/C=C/C(=C\C1C2CC=CC2=CC(=O)C1O)/C)O |
Canonical SMILES |
CCCCCCCC(C=CC(=CC1C2CC=CC2=CC(=O)C1O)C)O |
synonyms |
penostatin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1259641.png)
![(3R,3aR,5aS,6S,9aR,9bS)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-6-pentyl-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259642.png)
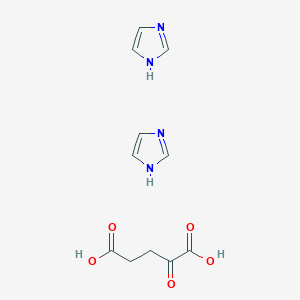
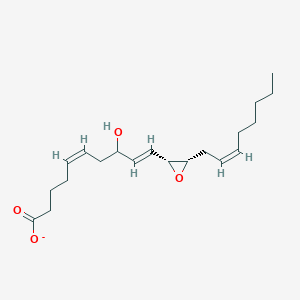
![alpha-(Methoxyimino)-n-methyl-2-[[[1-[3-(trifluoromethyl)phenyl]ethoxy]imino]methyl]benzeneacetamide](/img/structure/B1259645.png)
